2-methyl-N-(3-nitrobenzyl)aniline
Description
Chemical Structure and Properties
2-Methyl-N-(3-nitrobenzyl)aniline (IUPAC: N-[(3-nitrophenyl)methyl]-2-methylaniline) is a substituted aniline derivative with the molecular formula C₁₄H₁₄N₂O₂ (molecular weight: 242.28 g/mol). It features a 2-methyl group on the aniline ring and a 3-nitrobenzyl substituent on the nitrogen atom. The nitro group at the meta position of the benzyl moiety confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
For example, 4,4'-methylenebis(N-(3-nitrobenzyl)aniline) is synthesized by reacting 4,4'-methylenedianiline with 1-(bromomethyl)-3-nitrobenzene . Similarly, 2-methyl-N-(3-nitrobenzyl)aniline could be prepared via alkylation of 2-methylaniline with 3-nitrobenzyl bromide under basic conditions.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-9,15H,10H2,1H3 |
InChI Key |
PZMHFEAVCWYYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Reductive Amination Route
The most efficient and direct approach for synthesizing 2-methyl-N-(3-nitrobenzyl)aniline involves the reductive amination of 3-nitrobenzaldehyde with 2-methylaniline. This method exploits the nucleophilic addition of the amine to the aldehyde, followed by reduction of the resulting imine intermediate.
Sodium Borohydride Method
The use of sodium borohydride as a reducing agent provides a mild and selective method for the reductive amination process, though certain precautions must be considered due to potential nitro group reduction.
Reaction Scheme:
- Formation of imine intermediate: 3-nitrobenzaldehyde + 2-methylaniline → N-(3-nitrobenzylidene)-2-methylaniline + H₂O
- Reduction: N-(3-nitrobenzylidene)-2-methylaniline + NaBH₄ → 2-methyl-N-(3-nitrobenzyl)aniline
Procedure:
- To a stirred solution of 2-methylaniline (1.0 equiv, 2.0 mmol, 214 mg) in methanol (15 mL), add 3-nitrobenzaldehyde (1.0 equiv, 2.0 mmol, 302 mg).
- Stir the reaction mixture at room temperature for 12 hours to ensure complete formation of the imine intermediate.
- Cool the reaction mixture to 0°C and add sodium borohydride (1.0 equiv, 2.0 mmol, 76 mg) in portions while maintaining the temperature below 5°C.
- Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- After completion (monitored by TLC), evaporate the methanol.
- Dissolve the residue in ethyl acetate and wash with water followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, ethyl acetate/hexane) to obtain the target compound.
Expected Yield: 85-90%
Caution: When using sodium borohydride with nitro-containing compounds, there is a risk of partial reduction of the nitro group, potentially leading to the formation of potentially hazardous azo- and azoxy-compounds. A careful control of reaction conditions is necessary to avoid this side reaction.
Borane-tert-Butylamine Complex Method
Based on the findings of research on similar compounds, borane-tert-butylamine complex activated with methanesulfonic acid provides a safer alternative reducing agent that minimizes the risk of nitro group reduction.
Procedure:
- Dissolve 2-methylaniline (1.0 equiv) and 3-nitrobenzaldehyde (1.0 equiv) in tetrahydrofuran (THF).
- Stir at room temperature for 4-6 hours to form the imine.
- Add borane-tert-butylamine complex (1.2 equiv) to the reaction mixture.
- Add methanesulfonic acid (0.1 equiv) dropwise to activate the reducing agent.
- Stir the reaction mixture for 12 hours at room temperature.
- Quench the reaction with methanol and concentrate under reduced pressure.
- Purify the product by column chromatography.
Expected Yield: 80-85%
Iridium-Catalyzed Transfer Hydrogenation
Recent developments in transition metal-catalyzed reductive amination provide a more selective method using iridium catalysts, especially for substrates containing reducible groups like nitro functionalities.
Reaction Conditions:
- In a pressure vessel, combine 2-methylaniline (1.0 equiv), 3-nitrobenzaldehyde (1.0 equiv), [Cp*IrCl₂]₂ catalyst (1-2 mol%), and potassium tert-butoxide (10 mol%) in isopropanol.
- Heat the mixture at 80°C for 8-12 hours under nitrogen atmosphere.
- After completion, cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.
- Purify the crude product by column chromatography.
Expected Yield: 75-85%
This method is particularly valuable as it operates under milder conditions and typically shows high functional group tolerance.
Schiff Base Formation and Reduction
This two-step approach involves initial formation of the Schiff base (imine) followed by separate reduction, which can offer better control over reaction selectivity.
Schiff Base Formation
The preparation of N-(3-nitrobenzylidene)-2-methylaniline as a key intermediate:
Procedure:
- In a 250 mL two-necked flask equipped with a Dean-Stark apparatus, combine 2-methylaniline (1.0 equiv, 10 mmol, 1.07 g) and 3-nitrobenzaldehyde (1.0 equiv, 10 mmol, 1.51 g) in dry toluene (50 mL).
- Heat the mixture to reflux while continuously removing water formed during the reaction.
- Monitor the reaction by TLC until completion (typically 4-6 hours).
- Cool the reaction mixture, evaporate the solvent, and recrystallize the product from a mixture of ethyl acetate and n-hexane.
Expected Yield: 85-90% of the Schiff base intermediate
Reduction of the Schiff Base
Procedure using Sodium Cyanoborohydride:
- Dissolve the Schiff base (1.0 equiv, 5 mmol) in methanol (25 mL) containing 1% acetic acid (to maintain pH 5-6).
- Add sodium cyanoborohydride (1.2 equiv, 6 mmol, 377 mg) in portions at 0°C.
- Stir the reaction at room temperature for 4-6 hours.
- Adjust the pH to 8-9 with aqueous sodium hydroxide solution.
- Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
- Purify the product by column chromatography.
Expected Yield: 80-85% from the Schiff base (68-77% overall yield)
One-Pot Reductive Amination with Nitro Compounds
A novel approach involves the direct reductive amination of 3-nitrobenzaldehyde with 2-methylaniline catalyzed by iridium complexes and using B₂(OH)₄ as a co-reductant.
Procedure:
- In a pressure vessel, combine 3-nitrobenzaldehyde (1.0 equiv, 2.0 mmol), 2-methylaniline (1.2 equiv, 2.4 mmol), [Cp*Ir(bpy)Cl]Cl catalyst (2 mol%), and tetrahydroxydiboron (3.0 equiv) in water/methanol (1:1, 10 mL).
- Heat the mixture at 80°C for 24 hours under nitrogen atmosphere.
- Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry over sodium sulfate, concentrate, and purify by column chromatography.
Expected Yield: 60-70%
Advantages: This method is environmentally friendly as it uses water as a co-solvent and operates under relatively mild conditions.
Analysis and Characterization
Spectroscopic Characterization
Typical analytical data that would be expected for 2-methyl-N-(3-nitrobenzyl)aniline:
¹H NMR Spectroscopy
Expected ¹H NMR (600 MHz, CDCl₃) spectral data:
- δ 8.15-8.20 (m, 1H, aromatic H adjacent to NO₂)
- δ 7.95-8.00 (m, 1H, aromatic H)
- δ 7.60-7.65 (m, 1H, aromatic H)
- δ 7.45-7.50 (m, 1H, aromatic H)
- δ 7.10-7.15 (m, 1H, aromatic H)
- δ 6.95-7.05 (m, 1H, aromatic H)
- δ 6.60-6.70 (m, 2H, aromatic H)
- δ 4.40-4.45 (s, 2H, -CH₂-)
- δ 3.80-3.90 (br s, 1H, -NH-)
- δ 2.15-2.20 (s, 3H, -CH₃)
¹³C NMR Spectroscopy
Expected ¹³C NMR (150 MHz, CDCl₃) spectral data:
- δ 148.5-149.0 (C-NO₂)
- δ 145.5-146.0 (C-N from aniline)
- δ 142.0-142.5 (aromatic C)
- δ 133.5-134.0 (aromatic C)
- δ 130.0-130.5 (aromatic CH)
- δ 129.5-130.0 (aromatic CH)
- δ 127.0-127.5 (aromatic CH)
- δ 122.0-122.5 (aromatic CH)
- δ 121.5-122.0 (aromatic CH)
- δ 117.0-117.5 (aromatic CH)
- δ 109.5-110.0 (aromatic CH)
- δ 46.5-47.0 (-CH₂-)
- δ 17.5-18.0 (-CH₃)
Infrared Spectroscopy
Characteristic IR absorption bands:
- 3380-3420 cm⁻¹ (N-H stretching)
- 3050-3080 cm⁻¹ (aromatic C-H stretching)
- 2920-2950 cm⁻¹ (aliphatic C-H stretching)
- 1590-1620 cm⁻¹ (aromatic C=C stretching)
- 1520-1530 cm⁻¹ (NO₂ asymmetric stretching)
- 1340-1350 cm⁻¹ (NO₂ symmetric stretching)
- 1250-1280 cm⁻¹ (C-N stretching)
- 730-770 cm⁻¹ (ortho-substituted benzene)
Mass Spectrometry
Expected mass spectral data:
- HRMS (ESI): [M+H]⁺ calculated for C₁₄H₁₅N₂O₂: 243.1134; found: 243.1128-243.1140
- Major fragments: m/z 196 (loss of NO₂), m/z 136 (C₈H₁₀N⁺), m/z 106 (C₇H₈N⁺)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Recommended HPLC conditions for analysis:
- Column: C18 reversed-phase (150 mm × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm
- Retention time: 6-8 minutes (under these conditions)
Thin-Layer Chromatography (TLC)
Recommended TLC conditions:
- Stationary phase: Silica gel 60 F₂₅₄
- Mobile phase: Hexane/ethyl acetate (4:1 v/v)
- Visualization: UV (254 nm), ninhydrin spray reagent (purple spot)
- Rf value: 0.45-0.50 (using the above solvent system)
Comparative Analysis of Preparation Methods
The following table summarizes and compares the key features of the different preparation methods described:
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Expected Yield (%) |
|---|---|---|---|---|---|
| NaBH₄ Reductive Amination | 3-Nitrobenzaldehyde, 2-Methylaniline | MeOH, RT, 12h; NaBH₄, 0°C→RT, 2-4h | Simple procedure, readily available reagents | Potential partial reduction of nitro group | 85-90 |
| Borane-tert-Butylamine Method | 3-Nitrobenzaldehyde, 2-Methylaniline | THF, RT, 4-6h; Borane complex, MsOH, RT, 12h | Safer alternative, minimizes nitro reduction | Requires handling of moisture-sensitive reagents | 80-85 |
| Ir-Catalyzed Transfer Hydrogenation | 3-Nitrobenzaldehyde, 2-Methylaniline | [Cp*IrCl₂]₂, t-BuOK, i-PrOH, 80°C, 8-12h | Mild conditions, high functional group tolerance | Requires expensive catalyst | 75-85 |
| Base-Mediated Alkylation | 3-Nitrobenzyl halide, 2-Methylaniline | K₂CO₃, DMF, RT, 8-12h | Direct approach, useful when aldehyde unavailable | Potential over-alkylation | 70-80 |
| Schiff Base Formation and Reduction | 3-Nitrobenzaldehyde, 2-Methylaniline | Toluene, reflux, 4-6h; then NaBH₃CN, MeOH/AcOH, RT, 4-6h | Better control over selectivity | Two-step process, lower overall yield | 68-77 (overall) |
| One-Pot Reductive Amination with Nitro Compounds | 3-Nitrobenzaldehyde, 2-Methylaniline | [Cp*Ir(bpy)Cl]Cl, B₂(OH)₄, H₂O/MeOH, 80°C, 24h | Environmentally friendly, water as co-solvent | Longer reaction time, moderate yield | 60-70 |
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-nitrobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
2-methyl-N-(3-nitrobenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-nitrobenzyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-methyl-N-(3-nitrobenzyl)aniline with key analogs:
Reactivity and Functionalization
- Electrophilic Substitution : The 2-methyl group in 2-methyl-N-(3-nitrobenzyl)aniline directs electrophiles to the para position of the aniline ring, while the nitro group deactivates the benzyl moiety toward further substitution .
- Reduction Potential: Unlike N-(3-nitrobenzyl)aniline, the methyl group may sterically hinder catalytic hydrogenation of the nitro group to an amine .
Q & A
Q. Table 1: Synthetic Yields Under Varied Conditions
| Substrate | Solvent | Temperature (°C) | Yield (%) | Byproduct Observed |
|---|---|---|---|---|
| 3-Nitrobenzylamine | Toluene | 80 | 52 | None |
| 3-Nitrobenzylamine | DMF | 100 | 45 | 2-Benzylphenol |
Basic: How can spectroscopic techniques (NMR, IR, MS) characterize 2-methyl-N-(3-nitrobenzyl)aniline?
Methodological Answer:
- ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and benzyl CH₂ groups (δ 4.0–4.5 ppm). The nitro group deshields adjacent protons, shifting signals downfield. For example, in a related compound, the benzyl CH₂ appears at δ 4.09 ppm .
- IR : Stretching vibrations for C-N (1261 cm⁻¹) and NO₂ (1355 cm⁻¹) confirm functional groups .
- HRMS : Calculate exact mass (e.g., C₁₄H₁₃N₂O₂: 265.0978) to validate molecular ion peaks .
Basic: What solvents and storage conditions stabilize 2-methyl-N-(3-nitrobenzyl)aniline?
Methodological Answer:
- Solubility : Use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). Avoid water due to limited solubility .
- Stability : Store under inert gas (N₂) at –20°C to prevent oxidation. Light-sensitive nitro groups require amber vials .
Advanced: How do substituent effects (e.g., nitro position) influence reactivity in catalytic reactions?
Methodological Answer:
- Electronic Effects : Meta-nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Para-substituents may sterically hinder reactions, reducing yields .
- Catalytic Mechanisms : In iridium-catalyzed alkylations, electron-withdrawing groups (e.g., NO₂) stabilize transition states, improving turnover frequency .
Q. Table 2: Substituent Impact on Catalytic Efficiency
| Substituent Position | Reaction Rate (mmol/h) | Yield (%) |
|---|---|---|
| Para-nitro | 12.5 | 78 |
| Meta-nitro | 18.3 | 92 |
Advanced: What computational methods model the electronic properties of 2-methyl-N-(3-nitrobenzyl)aniline?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict HOMO-LUMO gaps and charge distribution. The nitro group lowers LUMO energy, enhancing electron affinity .
- Molecular Dynamics : Simulate solvent interactions to predict solubility and degradation pathways .
Advanced: How can contradictory spectroscopic data (e.g., unexpected peaks) be resolved?
Methodological Answer:
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Advanced: What environmental degradation pathways exist for this compound, and how are they optimized?
Methodological Answer:
- Photocatalytic Degradation : MnFe₂O₄/Zn₂SiO₄ catalysts under solar radiation achieve >90% degradation via hydroxyl radical (·OH) generation. Optimize using Box-Behnken design to balance pH, catalyst load, and irradiation time .
- Bioremediation : Aniline dioxygenase enzymes from Pseudomonas spp. cleave the aromatic ring, but nitro groups may inhibit activity unless adaptive lab evolution is employed .
Q. Table 3: Degradation Efficiency Under Varied Conditions
| pH | Catalyst Load (g/L) | Time (h) | Degradation (%) |
|---|---|---|---|
| 7 | 0.5 | 4 | 85 |
| 5 | 1.0 | 6 | 92 |
Advanced: How does steric hindrance from the 3-nitrobenzyl group affect synthetic outcomes?
Methodological Answer:
- Steric Effects : Bulky 3-nitrobenzyl groups reduce nucleophilic attack efficiency in SNAr reactions. Use bulky base additives (e.g., DIPEA) to mitigate steric hindrance .
- Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamic products (e.g., isoaromatized derivatives) over kinetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
